Cas no 1361672-06-1 (6'-(Difluoromethoxy)-2,3,6-trichloro-2'-(trifluoromethyl)biphenyl)

6'-(Difluoromethoxy)-2,3,6-trichloro-2'-(trifluoromethyl)biphenyl is a fluorinated biphenyl derivative characterized by its unique halogenated structure, incorporating both chloro and fluoro substituents. This compound is of interest in agrochemical and pharmaceutical research due to its potential as an intermediate in the synthesis of active ingredients. The presence of difluoromethoxy and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it valuable for applications requiring selective reactivity or bioactivity. Its well-defined molecular structure allows for precise modifications in synthetic pathways. The compound is typically handled under controlled conditions due to its halogenated nature, ensuring stability and purity for research and industrial use.
6'-(Difluoromethoxy)-2,3,6-trichloro-2'-(trifluoromethyl)biphenyl structure
1361672-06-1 structure
Product name:6'-(Difluoromethoxy)-2,3,6-trichloro-2'-(trifluoromethyl)biphenyl
CAS No:1361672-06-1
MF:C14H6Cl3F5O
MW:391.547858715057
CID:4994248

6'-(Difluoromethoxy)-2,3,6-trichloro-2'-(trifluoromethyl)biphenyl Chemical and Physical Properties

Names and Identifiers

    • 6'-(Difluoromethoxy)-2,3,6-trichloro-2'-(trifluoromethyl)biphenyl
    • Inchi: 1S/C14H6Cl3F5O/c15-7-4-5-8(16)12(17)11(7)10-6(14(20,21)22)2-1-3-9(10)23-13(18)19/h1-5,13H
    • InChI Key: RDHWZICLSIEHTL-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=C(C=1C1C(=CC=CC=1C(F)(F)F)OC(F)F)Cl)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 395
  • XLogP3: 7.2
  • Topological Polar Surface Area: 9.2

6'-(Difluoromethoxy)-2,3,6-trichloro-2'-(trifluoromethyl)biphenyl Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A011007299-500mg
6'-(Difluoromethoxy)-2,3,6-trichloro-2'-(trifluoromethyl)biphenyl
1361672-06-1 97%
500mg
863.90 USD 2021-07-05
Alichem
A011007299-1g
6'-(Difluoromethoxy)-2,3,6-trichloro-2'-(trifluoromethyl)biphenyl
1361672-06-1 97%
1g
1,460.20 USD 2021-07-05
Alichem
A011007299-250mg
6'-(Difluoromethoxy)-2,3,6-trichloro-2'-(trifluoromethyl)biphenyl
1361672-06-1 97%
250mg
470.40 USD 2021-07-05

Additional information on 6'-(Difluoromethoxy)-2,3,6-trichloro-2'-(trifluoromethyl)biphenyl

Introduction to 6'-(Difluoromethoxy)-2,3,6-trichloro-2'-(trifluoromethyl)biphenyl (CAS No. 1361672-06-1) and Its Emerging Applications in Chemical Biology

The compound 6'-(Difluoromethoxy)-2,3,6-trichloro-2'-(trifluoromethyl)biphenyl, identified by the CAS number 1361672-06-1, represents a fascinating molecule with a unique structural framework that has garnered significant attention in the field of chemical biology. Its biphenyl core, adorned with multiple fluorinated and chlorinated substituents, endows it with distinct electronic and steric properties, making it a promising candidate for various applications in pharmaceutical research, agrochemical development, and material science.

At the heart of this compound's appeal lies its meticulously designed molecular architecture. The presence of difluoromethoxy, trichloro, and trifluoromethyl groups introduces a rich interplay of electronic effects, including electron-withdrawing and electron-donating influences. This combination not only modulates the compound's reactivity but also enhances its binding affinity to biological targets. Such features are particularly valuable in drug discovery, where precise molecular interactions are crucial for achieving therapeutic efficacy.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of such complex molecules with unprecedented accuracy. By leveraging molecular modeling techniques, scientists have been able to elucidate the binding modes of 6'-(Difluoromethoxy)-2,3,6-trichloro-2'-(trifluoromethyl)biphenyl with various protein targets. These studies have revealed its potential as an inhibitor of kinases and other enzymes implicated in cancer progression. The compound's ability to disrupt aberrant signaling pathways makes it a compelling scaffold for developing novel anticancer agents.

In parallel, the agrochemical industry has shown keen interest in this compound due to its structural similarity to known bioactive molecules. Field trials have demonstrated its efficacy as a precursor in synthesizing herbicides and fungicides that exhibit high selectivity and low environmental toxicity. The incorporation of fluorine atoms enhances the stability of these agrochemicals under harsh conditions, ensuring prolonged activity in agricultural settings.

The versatility of 6'-(Difluoromethoxy)-2,3,6-trichloro-2'-(trifluoromethyl)biphenyl extends beyond pharmaceuticals and agrochemicals. Researchers are exploring its applications in organic electronics, where its rigid biphenyl core serves as an excellent platform for designing liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the substituents optimizes charge transport properties, making this compound a promising candidate for next-generation display technologies.

One of the most intriguing aspects of this molecule is its potential role in developing photoactive materials. The combination of chlorine and fluorine substituents enhances its absorption spectrum across multiple wavelengths, allowing it to interact with light more effectively. This property is being exploited in photodynamic therapy (PDT), where the compound can generate reactive oxygen species upon irradiation, selectively targeting cancer cells without harming healthy tissues.

The synthesis of 6'-(Difluoromethoxy)-2,3,6-trichloro-2'-(trifluoromethyl)biphenyl presents unique challenges due to the sensitivity of the functional groups involved. However, recent innovations in synthetic methodologies have streamlined its production process. Transition-metal-catalyzed cross-coupling reactions have emerged as particularly effective tools for constructing the biphenyl core while introducing the desired substituents with high precision. These advancements have not only improved yield but also reduced waste generation, aligning with green chemistry principles.

The growing body of research on this compound underscores its significance in modern chemical biology. Collaborative efforts between academia and industry are accelerating the discovery of novel derivatives with enhanced properties. By systematically modifying substituents and exploring new synthetic routes, scientists aim to unlock the full potential of this versatile molecule.

In conclusion,6'-(Difluoromethoxy)-2,3,6-trichloro-2'-(trifluoromethyl)biphenyl (CAS No. 1361672-06-1) stands as a testament to the power of structural design in unlocking biological activity. Its multifaceted applications span pharmaceuticals, agrochemicals, and materials science, driven by its unique combination of electronic and steric properties. As research continues to evolve,this compound will undoubtedly play a pivotal role in shaping the future of chemical biology.

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